molecular formula C17H19N3O2S B194793 Ufiprazole CAS No. 73590-85-9

Ufiprazole

Número de catálogo: B194793
Número CAS: 73590-85-9
Peso molecular: 329.4 g/mol
Clave InChI: XURCIPRUUASYLR-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Mecanismo De Acción

As a metabolite of Omeprazole, Ufiprazole likely shares a similar mechanism of action. Proton pump inhibitors like Omeprazole work by irreversibly blocking the hydrogen/potassium adenosine triphosphatase enzyme system (the H+/K+ ATPase, or, more commonly, the gastric proton pump) of the gastric parietal cells .

Safety and Hazards

Ufiprazole is considered toxic and can cause an allergic skin reaction . It may also cause long-lasting harmful effects to aquatic life . It is recommended to avoid inhalation and contact with skin, eyes, and clothing .

Análisis Bioquímico

Biochemical Properties

Ufiprazole interacts with various enzymes and proteins. It is a direct-acting inhibitor of the enzyme CYP2C19 . This interaction plays a crucial role in the biochemical reactions involving this compound.

Cellular Effects

This compound, being a metabolite of Omeprazole, shares similar cellular effects. Omeprazole is known to reduce gastric acid production by irreversibly inhibiting the stomach’s H+/K+ ATPase proton pump . This implies that this compound may also influence cell function by affecting acid production and related cellular processes.

Molecular Mechanism

This compound exerts its effects at the molecular level primarily through its inhibition of the enzyme CYP2C19 . This interaction can lead to changes in gene expression and cellular metabolism.

Metabolic Pathways

This compound is involved in the metabolic pathways related to the metabolism of Omeprazole, given that it is a metabolite of this compound

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of Ufiprazole involves the reaction between 2-chloromethyl-4-methoxy-3,5-dimethylpyridine hydrochloride and 2-mercapto-5-methoxybenzimidazole. The reaction is typically carried out in the presence of sodium hydroxide and dichloromethane, with the pH adjusted to 10 using sodium hydroxide . The reaction mixture is stirred and the product is isolated through liquid separation, extraction, washing, drying, and concentration .

Industrial Production Methods

In industrial settings, the synthesis of this compound follows similar routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The process involves careful control of pH and temperature, as well as the use of appropriate solvents and reagents to achieve the desired product quality .

Análisis De Reacciones Químicas

Types of Reactions

Ufiprazole undergoes various chemical reactions, including oxidation, reduction, and substitution. The thioether group in this compound can be selectively oxidized to form sulfone derivatives . Additionally, it can participate in nucleophilic substitution reactions due to the presence of the benzimidazole ring .

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include sulfone derivatives, reduced thioether forms, and various substituted benzimidazole compounds .

Propiedades

IUPAC Name

6-methoxy-2-[(4-methoxy-3,5-dimethylpyridin-2-yl)methylsulfanyl]-1H-benzimidazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H19N3O2S/c1-10-8-18-15(11(2)16(10)22-4)9-23-17-19-13-6-5-12(21-3)7-14(13)20-17/h5-8H,9H2,1-4H3,(H,19,20)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XURCIPRUUASYLR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CN=C(C(=C1OC)C)CSC2=NC3=C(N2)C=C(C=C3)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H19N3O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID7057816
Record name Omeprazole sulfide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID7057816
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

329.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

73590-85-9
Record name Omeprazole sulfide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=73590-85-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Ufiprazole [INN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0073590859
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Omeprazole sulfide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID7057816
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1H-Benzimidazole, 5-methoxy-2-(((4-methoxy-3,5-dimethyl-2-pyridinyl)methyl)thio)
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.117.590
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name UFIPRAZOLE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/6FFV1V867C
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Ufiprazole
Reactant of Route 2
Reactant of Route 2
Ufiprazole
Reactant of Route 3
Reactant of Route 3
Ufiprazole
Reactant of Route 4
Reactant of Route 4
Ufiprazole
Reactant of Route 5
Reactant of Route 5
Ufiprazole
Reactant of Route 6
Reactant of Route 6
Ufiprazole
Customer
Q & A

Q1: What are the common impurities found in Ufiprazole synthesis, and how are they characterized?

A1: Two dimer impurities, 5-methoxy-1-((4-methoxy-3,5-dimethylpyridin-2-yl)methyl)-2-((4-methoxy-3,5-dimethylpyridin-2-yl)methylthio)-1H-benzo[d]imidazole and 6-methoxy-1-((4-methoxy-3,5-dimethylpyridin-2-yl)methyl)-2-((4-methoxy-3,5-dimethylpyridin-2-yl)methylthio)-1H-benzo[d]imidazole, have been identified in this compound synthesis. [] These impurities were isolated using HPLC and characterized using spectroscopic techniques such as IR, 1H-NMR, 13C-NMR, and LCMS. [] This characterization helps in understanding their structure and potential impact on the quality and efficacy of this compound.

Q2: How is this compound used in the synthesis of Esomeprazole?

A2: this compound serves as a crucial starting material in the synthesis of Esomeprazole. [, ] One method involves the asymmetric oxidation of this compound using an oxidizing agent in the presence of (R,R)-1,2-diphenyl-1,2-glycol, titanium alkoxide, and isopropyl alcohol. [] This reaction specifically targets one enantiomer of this compound, leading to the formation of Esomeprazole.

Q3: Can this compound be biotransformed into Esomeprazole?

A3: Yes, research indicates that genetically engineered bacteria co-expressing cyclohexanone monooxygenase and isopropanol dehydrogenase can convert this compound into Esomeprazole. [] This enzymatic approach offers a potentially more sustainable and cost-effective alternative to traditional chemical synthesis methods.

Q4: Are there alternative methods for synthesizing Esomeprazole that utilize different starting materials or catalysts?

A4: Yes, alternative methods utilize mild and inexpensive oxidants in conjunction with N-substituted 1-amino-2-indanol ligands and titanium-based complex catalysts. [] These methods aim to improve the efficiency and selectivity of Esomeprazole synthesis while minimizing the use of harsh reagents.

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.